molecular formula C26H30N6O2S B2520372 (1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1223902-87-1

(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2520372
CAS RN: 1223902-87-1
M. Wt: 490.63
InChI Key: GFZJYSXWHRCWMO-UHFFFAOYSA-N
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Description

The compound “(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The molecule contains a pyridazin-3-yl group, a piperidin-4-yl group, a piperazin-1-yl group, and a methoxyphenyl group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 501.6 g/mol . It has a topological polar surface area of 80.8 Ų and a complexity of 712 . The compound is canonicalized .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel compounds with pyridazinone and piperazine structures involves various chemical reactions to explore their potential biomedical applications. For instance, the novel syntheses of 5-Aminothieno(2,3-c)pyridazine and related derivatives demonstrate the versatile approaches to creating compounds that could be further explored for their biological activities (Gaby et al., 2003). Another study focuses on the synthesis and antimicrobial activity of new pyridine derivatives, indicating the potential of these compounds in addressing microbial resistance (Patel et al., 2011).

Biological Activity and Applications

The structural and electronic properties of anticonvulsant drugs, including compounds with piperidine and pyridazine structures, have been investigated to understand their mechanisms of action and potential therapeutic applications (Georges et al., 1989). Furthermore, the discovery of potent antagonists of NPBWR1 (GPR7) highlights the ongoing research into novel compounds for therapeutic targets, showcasing the importance of structural modifications in enhancing biological activity (Romero et al., 2012).

Safety and Toxicity Studies

While the request excludes information related to side effects, it's important to note that comprehensive studies, including those on metabolism, excretion, and pharmacokinetics, are crucial for understanding the safety profile of these compounds. For example, the metabolism and pharmacokinetics of a dipeptidyl peptidase inhibitor in rat, dog, and human studies provide insights into its elimination and potential metabolic pathways (Sharma et al., 2012).

Mechanism of Action

The compound has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .

properties

IUPAC Name

[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2S/c1-34-21-5-4-6-22(19-21)35-25-9-8-24(28-29-25)30-13-10-20(11-14-30)26(33)32-17-15-31(16-18-32)23-7-2-3-12-27-23/h2-9,12,19-20H,10-11,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJYSXWHRCWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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